Methyl 2-(5-chloropyridin-2-YL)propanoate
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Overview
Description
Methyl 2-(5-chloropyridin-2-YL)propanoate is a chemical compound with the molecular formula C9H10ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(5-chloropyridin-2-YL)propanoate can be synthesized through the condensation of 1,3-bis(silyloxy)-1,3-butadienes with 2-chloropyridine-3-carboxylic acid chloride . The reaction typically requires low temperatures (around -78°C) to avoid the formation of complex mixtures. The product is then purified and characterized using techniques such as NMR and HPLC .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chloropyridin-2-YL)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 2-(5-chloropyridin-2-YL)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(5-chloropyridin-2-YL)propanoate involves its interaction with specific molecular targets. The chlorine atom in the pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological pathways, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-bromopyridin-2-YL)propanoate
- Methyl 2-(5-fluoropyridin-2-YL)propanoate
- Methyl 2-(5-iodopyridin-2-YL)propanoate
Uniqueness
Methyl 2-(5-chloropyridin-2-YL)propanoate is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative may exhibit different reactivity patterns and biological activities, making it valuable for specific applications.
Properties
IUPAC Name |
methyl 2-(5-chloropyridin-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6(9(12)13-2)8-4-3-7(10)5-11-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMUBDBGMNPLJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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